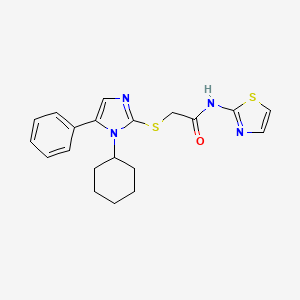

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS2/c25-18(23-19-21-11-12-26-19)14-27-20-22-13-17(15-7-3-1-4-8-15)24(20)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFIXFJVMKZCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acetamide formation under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the imidazole or thiazole rings, potentially altering their electronic properties.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

However, bulkier groups may reduce binding affinity to specific targets, as seen in pyridine-based CD73 inhibitors (e.g., 9c), where methoxy groups optimize steric and electronic interactions . Halogenation (e.g., 4-chlorophenyl in ) is associated with increased antimicrobial potency due to enhanced electron-withdrawing effects and membrane disruption .

Thiazole vs. Thiazol-2-yl :

Anticancer Activity :

- Compound 4c (Evren et al.), a methyltetrazole-substituted thioacetamide, showed selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.3 µM) while sparing healthy NIH/3T3 cells (IC₅₀ > 1000 µM) . This selectivity is attributed to the methyltetrazole group’s ability to modulate apoptosis pathways. The target compound’s cyclohexyl group may similarly influence apoptotic signaling but requires empirical validation.

Antimicrobial Activity :

- Halogenated analogs (e.g., SP4–SP12) exhibit MICs as low as 13–27 µmol/L against S. aureus and C. albicans, outperforming non-halogenated derivatives . The target compound lacks halogens but compensates with a phenyl group, which may contribute to π-π stacking in bacterial targets.

Enzyme Inhibition :

- Pyridine-thioacetamide 9c (Ghoteimi et al.) inhibits CD73, an enzyme involved in adenosine production, with an IC₅₀ of 0.87 µM . The target compound’s imidazole-thioacetamide scaffold could similarly target purinergic signaling pathways but with distinct steric effects due to the cyclohexyl group.

Biological Activity

2-((1-Cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 412.6 g/mol. Its structure features a cyclohexyl group, a phenyl group, and a thiazole moiety, contributing to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4OS2 |

| Molecular Weight | 412.6 g/mol |

| CAS Number | 1207039-43-7 |

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It is believed that the compound may inhibit protein synthesis or disrupt cell membrane integrity in microbial cells, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound also shows promise in anticancer research. Evidence suggests that it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanisms are still under investigation, but the structural features of the compound are thought to play a significant role in its efficacy against various cancer cell lines .

While specific mechanisms of action for this compound have not been fully elucidated, its structural components suggest potential pathways for biological activity:

- Protein Synthesis Inhibition : The imidazole derivative may disrupt essential protein synthesis pathways in microorganisms.

- Apoptosis Induction : The presence of thiazole and imidazole moieties could facilitate interactions with cellular targets involved in apoptosis signaling.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparisons with other compounds exhibiting similar biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-(4-chlorophenyl)-1-methylimidazol-2-thio)-N-(4-methylthiazol - 2 - yl)acetamide | Chlorophenyl group | Antimicrobial |

| 2-(5-(phenylethynyl)-1H-imidazol - 2 - yl)thio-N-(5-methylisoxazol - 3 - yl)acetamide | Ethynyl group | Anticancer |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Antimicrobial Studies : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties, suggesting that modifications to the thiazole component in our compound could enhance efficacy .

- Anticancer Research : Studies on imidazole derivatives have shown promising results against various cancer cell lines, indicating potential pathways for apoptosis induction and cell cycle disruption .

- Mechanistic Insights : Investigations into cysteine-targeting electrophilic hetero-aromatic compounds reveal that similar structures can induce ferroptosis, suggesting possible avenues for exploring the mechanisms of our compound .

Q & A

Q. What are the key steps and challenges in synthesizing 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with cyclohexylamine, phenyl-substituted imidazole precursors, and thiazole-containing reagents. Key steps include:

- Thioether linkage formation : Reacting a thiol-containing imidazole intermediate with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclohexyl group introduction : Alkylation of the imidazole nitrogen using cyclohexyl bromide, requiring anhydrous conditions and reflux in aprotic solvents like THF .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product, with yields often <60% due to side reactions (e.g., oxidation of thioether) .

Q. Challenges :

- Low yield : Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) and use catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity .

- Impurities : Monitor via HPLC (C18 column, acetonitrile/water gradient) and employ preparative TLC for critical intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approach :

- NMR spectroscopy : Assign peaks for imidazole C-H (δ 7.2–7.8 ppm), thiazole protons (δ 6.8–7.1 ppm), and cyclohexyl protons (δ 1.2–2.1 ppm). Discrepancies in integration ratios may indicate incomplete substitution .

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 411.5 (calculated for C₂₁H₂₂N₄OS₂) .

- X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., cyclohexyl orientation) using single-crystal data. Hydrogen bonding networks (N–H⋯N/O) stabilize the crystal lattice .

Common pitfalls : Overlapping NMR signals (e.g., phenyl vs. thiazole protons) can be resolved using 2D techniques like HSQC .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest strong inhibitory activity .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against S. aureus (MIC ≤25 µg/mL considered active) .

- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ >100 µM desirable for drug candidates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodology :

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing cyclohexyl with isopropyl or aryl) and compare activity (Table 1) .

- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). Prioritize analogs with lower binding energy (<−8 kcal/mol) .

Table 1 : SAR of Key Analogs

| Substituent (R) | IC₅₀ (EGFR, µM) | LogP |

|---|---|---|

| Cyclohexyl | 1.61 ± 0.2 | 3.8 |

| Isobutyl | 10.3 ± 1.5 | 3.2 |

| 4-Fluorophenyl | 0.89 ± 0.1 | 4.1 |

Key Insight : Bulky hydrophobic groups (e.g., cyclohexyl) enhance target affinity but may reduce solubility.

Q. How to resolve contradictions in biological activity data across studies?

Case example : Discrepancies in IC₅₀ values for EGFR inhibition (1.61 µM vs. 8.2 µM in two studies):

- Purity check : Verify compound purity (>95%) via HPLC. Impurities like unreacted thiols can skew results .

- Assay conditions : Ensure consistency in ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time (30 min vs. 60 min) .

- Structural validation : Confirm batch-to-batch consistency via FT-IR (C=O stretch at 1680 cm⁻¹) .

Q. What advanced techniques characterize molecular interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ₀ₙ/kₒff) to assess affinity (KD <1 µM preferred) .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å) to identify critical hydrogen bonds (e.g., acetamide N–H⋯O=C interaction) .

Q. How to address solubility and stability issues in pharmacological studies?

- Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation, 150 nm size) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies major degradants (e.g., sulfoxide formation) .

Q. What computational methods predict metabolic pathways?

- In silico tools : Use GLORYx to predict Phase I metabolites (e.g., hydroxylation at cyclohexyl C3) .

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Major metabolites should retain >50% parent compound after 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.